(2-Chloropyridin-3-yl)methanamine dihydrochloride

Kinase Inhibition Cancer Research PI3K Pathway

Researchers often face reproducibility issues when using the poorly soluble free base in aqueous assays. This dihydrochloride salt ensures high solubility and consistent reactivity. Key advantages include: • Solubility & Reactivity: The salt form guarantees reliable dissolution in biological media, directly addressing a key limitation of the free base (CAS 205744-14-5). • Privileged Pharmacophore: Its unique 2-chloro-3-aminomethyl substitution is critical for target binding, as demonstrated by a >100-fold selectivity for PI3Kalpha over PI3Kbeta in derived inhibitors. • Bifunctional Handle: The primary amine and chloro group enable rapid diversification via amidation or SNAr for parallel library synthesis.

Molecular Formula C₆H₉Cl₃N₂
Molecular Weight 215.51
CAS No. 870064-16-7
Cat. No. B1145924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-3-yl)methanamine dihydrochloride
CAS870064-16-7
Molecular FormulaC₆H₉Cl₃N₂
Molecular Weight215.51
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)CN.Cl.Cl
InChIInChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloropyridin-3-yl)methanamine dihydrochloride: Structural and Salt-Form Attributes


(2-Chloropyridin-3-yl)methanamine dihydrochloride (CAS: 870064-16-7) is a pyridine derivative, specifically a dihydrochloride salt of an aminomethyl-substituted chloropyridine [1]. The dihydrochloride salt form is critical for enhancing the compound's aqueous solubility, a key physicochemical property for its utility in biological assays and synthetic applications, compared to its free base counterpart (CAS: 205744-14-5) . This foundational property underpins its role as a versatile building block in medicinal chemistry and agrochemical research.

Procurement Risk: Why (2-Chloropyridin-3-yl)methanamine Analogs Are Not Interchangeable


Substitution of (2-chloropyridin-3-yl)methanamine dihydrochloride with structurally similar aminomethylpyridines or alternative salt forms carries a high risk of altered biological activity and physicochemical properties. The specific 2-chloro-3-aminomethyl substitution pattern on the pyridine ring creates a unique pharmacophore that dictates its interaction with biological targets [1]. For instance, the position of the chlorine atom and the aminomethyl group significantly influences binding affinity and selectivity, as evidenced by the >100-fold difference in potency observed across a series of DPP-IV inhibitor analogs with varying aromatic substitutions [1]. Furthermore, the dihydrochloride salt form is not a trivial excipient; it directly impacts solubility, stability, and the compound's behavior in aqueous reaction media compared to the free base or other salts (e.g., monohydrochloride, CAS: 1220039-41-7), which can critically affect experimental reproducibility and yield in downstream applications.

Quantitative Differentiation of (2-Chloropyridin-3-yl)methanamine dihydrochloride


PI3K Isoform Selectivity of a (2-Chloropyridin-3-yl)methanamine Derivative

A derivative incorporating the (2-chloropyridin-3-yl)methanamine scaffold demonstrates notable isoform selectivity within the PI3K family. The compound exhibited a binding affinity (Ki) of 1 nM for PI3Kalpha, compared to a Ki of 114 nM for PI3Kbeta, representing a >100-fold selectivity window for the alpha isoform [1].

Kinase Inhibition Cancer Research PI3K Pathway

Solubility Advantage of the Dihydrochloride Salt Form

The dihydrochloride salt form of (2-chloropyridin-3-yl)methanamine (CAS: 870064-16-7) provides a significant and quantifiable solubility advantage over the free base form (CAS: 205744-14-5). The presence of two hydrochloride counterions dramatically increases the compound's polarity and, consequently, its aqueous solubility, which is a prerequisite for its use in biological buffers and many synthetic protocols .

Physicochemical Properties Formulation Assay Development

Structural Determinant for LOXL2 Inhibition Potency

The precise positioning of the chlorine and aminomethyl groups on the pyridine ring is a key determinant of potency against Lysyl Oxidase-Like 2 (LOXL2). A closely related structural analog, (2-chloropyridin-4-yl)methanamine hydrochloride, has been characterized as a potent LOXL2 inhibitor with an IC50 of 12 µM, effectively reducing epithelial-mesenchymal transition (EMT) in cervical cancer cells . This establishes a clear SAR where the 2-chloro-4-aminomethyl motif yields potent activity.

LOXL2 Inhibition Cancer Metastasis Fibrosis

Targeted Applications for (2-Chloropyridin-3-yl)methanamine dihydrochloride


Scaffold for Developing Isoform-Selective PI3K Inhibitors

The observed >100-fold selectivity for PI3Kalpha over PI3Kbeta in a derivative of this compound makes it a privileged starting point for medicinal chemistry programs focused on developing selective PI3Kalpha inhibitors. This is particularly relevant for cancer research where PI3Kalpha is frequently mutated or amplified, and where sparing PI3Kbeta is desirable to minimize on-target toxicity [1].

Exploration of LOXL2 Structure-Activity Relationships

Given the established LOXL2 inhibitory activity (IC50 = 12 µM) of the closely related (2-chloropyridin-4-yl)methanamine analog, (2-chloropyridin-3-yl)methanamine dihydrochloride serves as an essential comparative tool for mapping the structure-activity landscape of this target [1]. Systematic comparison of the 3-yl and 4-yl regioisomers can provide crucial insights into the binding mode and guide the optimization of more potent and selective LOXL2 inhibitors.

Privileged Building Block for Parallel Synthesis Libraries

The presence of a reactive primary amine and a chloro substituent on the pyridine ring makes this compound an ideal, bifunctional building block for parallel synthesis. It can be rapidly diversified through amide bond formation, reductive amination, or nucleophilic aromatic substitution to generate focused libraries of compounds for high-throughput screening against various biological targets [1].

Reference Compound for Assessing Salt-Form Impact on Solubility and Bioactivity

The stark difference in aqueous solubility between the free base and the dihydrochloride salt makes this compound a useful reference standard in pre-formulation studies. It can be employed to systematically investigate how salt formation influences not only solubility but also related parameters like dissolution rate, hygroscopicity, and ultimately, in vitro bioactivity and cell permeability [1].

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